3-((7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
3-[(7-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a benzotriazole moiety linked to a thiane-1,1-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves the following steps:
Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This is achieved by reacting 7-chloro-1H-1,2,3-benzotriazole with a suitable alkylating agent under controlled conditions.
Thiane-1,1-dione Formation: The next step involves the formation of the thiane-1,1-dione moiety. This is typically achieved through the oxidation of a thiane precursor using an oxidizing agent such as hydrogen peroxide or a peracid.
Coupling Reaction: The final step is the coupling of the benzotriazole intermediate with the thiane-1,1-dione moiety. This is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[(7-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiane moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzotriazole ring, potentially leading to the formation of dihydrobenzotriazole derivatives.
Substitution: The chloro group on the benzotriazole ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as primary amines, thiols, and alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzotriazole derivatives
Substitution: Amino, thio, and alkoxy derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-[(7-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a candidate for the development of new antibiotics . Additionally, its structural features allow it to interact with biological targets, making it a subject of interest in the study of enzyme inhibitors and receptor modulators .
Industry
In the industrial sector, 3-[(7-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is used as a corrosion inhibitor and UV stabilizer. Its ability to form stable complexes with metals and absorb UV radiation makes it valuable in the production of coatings, plastics, and other materials .
Mechanism of Action
The mechanism of action of 3-[(7-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death . In industrial applications, its ability to form stable complexes with metal ions helps prevent corrosion and degradation of materials .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the thiane-1,1-dione moiety.
Thiane-1,1-dione: A compound with similar sulfur-containing ring structure but without the benzotriazole moiety.
7-chloro-1H-1,2,3-benzotriazole: A compound with the same benzotriazole structure but without the thiane-1,1-dione moiety.
Uniqueness
3-[(7-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is unique due to the combination of the benzotriazole and thiane-1,1-dione moieties. This dual functionality allows it to exhibit properties of both classes of compounds, making it versatile in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its utility in scientific research and industrial applications .
Properties
Molecular Formula |
C12H14ClN3O2S |
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Molecular Weight |
299.78 g/mol |
IUPAC Name |
3-[(7-chlorobenzotriazol-1-yl)methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C12H14ClN3O2S/c13-10-4-1-5-11-12(10)16(15-14-11)7-9-3-2-6-19(17,18)8-9/h1,4-5,9H,2-3,6-8H2 |
InChI Key |
ZSDRRMXMWMWTIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CN2C3=C(C=CC=C3Cl)N=N2 |
Origin of Product |
United States |
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